5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine
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Overview
Description
5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is a synthetic organic compound characterized by a complex structure that includes a pyridine ring substituted with a chloropyridine moiety and a fluorophenyl group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine typically involves multiple steps:
Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Pyridine: The final step involves coupling the fluorophenyl-1,3-dioxane intermediate with a chloropyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the fluorophenyl group, potentially yielding partially or fully reduced products.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorophenyl and chloropyridine groups suggests possible activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the chloropyridine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-(1,3-Dioxan-2-yl)-3-chlorophenyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
5-(4-(1,3-Dioxan-2-yl)-3-methylphenyl)-2-chloropyridine: Contains a methyl group instead of fluorine.
5-(4-(1,3-Dioxan-2-yl)-3-bromophenyl)-2-chloropyridine: Bromine atom replaces the fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-(1,3-Dioxan-2-yl)-3-fluorophenyl)-2-chloropyridine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-chloro-5-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-14-5-3-11(9-18-14)10-2-4-12(13(17)8-10)15-19-6-1-7-20-15/h2-5,8-9,15H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAVFDATCSIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C(C=C2)C3=CN=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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